Product packaging for TSHR-NAM-S37a(Cat. No.:)

TSHR-NAM-S37a

Katalognummer: B1193710
Molekulargewicht: 460.566
InChI-Schlüssel: YGFJFPYQZCZNIH-HSXTZPDUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

TSHR-NAM-S37a is a highly selective, small-molecule antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR). This compound is the active enantiomer of the molecule S37, which was identified through high-throughput screening and subsequent stereo-selective synthesis. It acts as a negative allosteric modulator (NAM), binding to a site within the receptor's transmembrane helix bundle to inhibit its activity. This mechanism blocks cyclic adenosine monophosphate (cAMP) accumulation induced not only by thyrotropin (TSH) itself but also by monoclonal thyroid-stimulating antibodies (TSAb) and the allosteric small-molecule agonist C2. Its rigid, bent-shaped structure is believed to confer its remarkable selectivity for TSHR over closely related receptors like the follitropin (FSH) and lutropin (LH) receptors. This compound has shown promising potential in research models of Graves' Orbitopathy (GO), demonstrating an ability to inhibit cAMP formation induced by oligoclonal TSAb highly enriched in sera from GO patients. Initial in vivo pharmacokinetic studies in mice have indicated no toxicity and a notable 53% oral bioavailability, supporting its suitability for further investigative research. This compound is a valuable tool for elucidating TSHR signaling pathways and developing novel therapeutic strategies for autoimmune thyroid conditions. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C25H20N2O3S2

Molekulargewicht

460.566

IUPAC-Name

(4aS,5S,5aR,8aR,9R,9aS,10R)-7,10-Diphenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(7H)-trione

InChI

InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)/t14-,15-,16-,17-,18+,19-,20-/m0/s1

InChI-Schlüssel

YGFJFPYQZCZNIH-HSXTZPDUSA-N

SMILES

O=C(N1)SC([C@H]2C3=CC=CC=C3)=C1S[C@@]([C@@]2([H])[C@@]4([H])[C@@]56[H])([H])[C@](C4)([H])[C@]6([H])C(N(C7=CC=CC=C7)C5=O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

TSHR-NAM-S37a

Herkunft des Produkts

United States

Molecular Biology and Functional Architecture of the Thyrotropin Stimulating Hormone Receptor

Structural Domains of TSHR

The TSHR possesses a complex molecular structure characterized by a large extracellular domain (ectodomain), a transmembrane domain, and an intracellular C-terminal tail. nih.gov This architecture is fundamental to its function and its interaction with ligands like the thyroid-stimulating hormone (TSH) and modulators such as TSHR-NAM-S37a.

The extracellular portion of the TSHR features a significant leucine-rich repeat domain (LRRD). This domain forms a concave structure that serves as the orthosteric binding site for the natural ligand, TSH. nih.gov It is also the target for TSHR-stimulating autoantibodies (TSAb) that are implicated in the pathology of Graves' disease. nih.govsepterna.com The binding of TSH or TSAb to the LRRD is the initial step that triggers a conformational change, leading to receptor activation. nih.gov The binding site for this compound is located distant from this orthosteric site, highlighting its allosteric mechanism of action. nih.gov

Connecting the LRRD to the transmembrane domain is a flexible hinge region. nih.gov This domain is crucial for transmitting the signal from the hormone-bound LRRD to the transmembrane domain, a critical step in the activation cascade. It undergoes conformational changes that are essential for the subsequent activation of the receptor's signaling pathways.

The TSHR contains a heptahelical transmembrane domain (TMD), a characteristic feature of Class A GPCRs, which anchors the receptor in the cell membrane. nih.gov This domain is comprised of seven alpha-helices that span the lipid bilayer. These helices are connected by three intracellular loops and three extracellular loops (ECLs). The TMD is not merely a passive anchor but plays an active role in signal transduction.

Crucially, a novel allosteric binding site for this compound has been identified at the interface between the TMD and the extracellular domain. nih.gov This site is distinct from previously known allosteric sites located deeper within the TMD. nih.gov Mutagenesis and modeling studies have shown that this compound interacts specifically with residues in this region, including extracellular loop 1 (ECL1). nih.govgoogle.com

A key element in TSHR activation is an "internal agonist" (IA) sequence located at the junction of the ectodomain and the TMD. nih.govgoogle.com Following the binding of TSH to the LRRD, this tethered agonist is believed to interact with the TMD, inducing the active conformation of the receptor. The allosteric inhibition by this compound is directly related to this mechanism. Its binding pocket is situated between ECL1 and the internal agonist sequence. nih.gov By binding to this site, this compound blocks the conformational changes required for the internal agonist to activate the TMD, thereby preventing receptor signaling. google.com

Summary of TSHR Structural Domains and this compound Interaction
DomainPrimary FunctionInteraction with this compound
Leucine-Rich Repeat Domain (LRRD)Binds endogenous TSH and stimulating autoantibodies (orthosteric site).No direct interaction; S37a binds to a distant allosteric site. nih.gov
Hinge RegionTransmits activation signal from LRRD to TMD.Indirectly affected by S37a's stabilization of the inactive state.
Transmembrane Domain (TMD) & Extracellular Loops (ECLs)Anchors receptor; participates in signal transduction.Forms part of the novel allosteric binding pocket for S37a, specifically involving ECL1. nih.govgoogle.com
Internal Agonist (IA) SequenceActs as a tethered agonist to activate the TMD.S37a binds near the IA and blocks its ability to induce receptor activation. nih.govgoogle.com

Intramolecular Signaling Pathways of TSHR

Activation of the TSHR by TSH initiates a cascade of intracellular signaling events. While the receptor can couple to multiple G-protein subtypes, the canonical and most predominant pathway involves the Gαs protein and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP). oncokb.orgnih.govresearchgate.net

Upon TSH binding and subsequent conformational change of the TSHR, the receptor couples to the heterotrimeric G-protein Gs. This coupling promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. researchgate.net The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to thyroid hormone synthesis and secretion. oncokb.org

This compound functions as a potent antagonist of this pathway. nih.gov By binding to its allosteric site and preventing receptor activation, it effectively inhibits TSH-induced cAMP accumulation. nih.gov This inhibitory action has been demonstrated not only against TSH but also against activation by monoclonal TSHR-stimulating autoantibodies (TSAb) and other small-molecule agonists. nih.govnih.gov

Effect of this compound on the Gαs-cAMP Pathway
Step in PathwayNormal Activation by TSHEffect of this compound
TSHR ConformationShifts to an active state.Stabilizes the inactive state, preventing activation. google.com
Gαs Protein CouplingTSHR couples with and activates Gαs.Inhibited due to lack of receptor activation. nih.gov
Adenylyl Cyclase ActivityStimulated by activated Gαs.Remains at basal levels.
Intracellular cAMP LevelsIncrease significantly.Accumulation is blocked/inhibited. nih.gov
Downstream Cellular ResponseActivation of PKA, leading to thyroid hormone synthesis.Pathway is not initiated.

Alternative Signaling Cascades (e.g., IP3, ERK, β-Arrestin-mediated Pathways)

The thyrotropin-stimulating hormone receptor (TSHR), a member of the G protein-coupled receptor (GPCR) superfamily, is primarily known for its role in activating the Gαs-cAMP signaling pathway, which is crucial for thyroid hormone synthesis and secretion. nih.gov However, emerging research has revealed that the TSHR's functional architecture is more complex, involving the activation of several alternative signaling cascades. These pathways, including the inositol (B14025) 1,4,5-trisphosphate (IP3), extracellular signal-regulated kinase (ERK), and β-arrestin-mediated pathways, contribute to the diverse physiological and pathophysiological effects of TSHR activation. nih.gov

The engagement of these alternative pathways can be influenced by the nature of the ligand binding to the receptor, with different agonists potentially stabilizing distinct receptor conformations that preferentially couple to different downstream effectors. This concept of "biased agonism" allows for a nuanced regulation of cellular responses. The small molecule this compound has been identified as a negative allosteric modulator (NAM) of the TSHR, capable of inhibiting receptor activation by both the endogenous ligand TSH and pathogenic autoantibodies. nih.gov While much of the research on this compound has focused on its potent inhibition of the canonical cAMP pathway, its impact on these alternative signaling cascades is a critical area of investigation for understanding its full therapeutic potential.

Inositol 1,4,5-Trisphosphate (IP3) Pathway

Activation of the TSHR can lead to the stimulation of the Gαq/11 family of G proteins. frontiersin.org This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular Ca2+ concentration can modulate a variety of cellular processes, including enzyme activation, gene transcription, and hormone secretion.

As a potent inhibitor of TSHR activation, this compound is understood to block the conformational changes necessary for G protein coupling, including the activation of Gαq. google.com By preventing the initial step of receptor activation, this compound effectively abrogates the downstream production of IP3 and the subsequent release of intracellular calcium. While specific dose-response studies detailing the inhibition of TSH-stimulated IP3 production by this compound are not extensively available in public literature, its mechanism as a NAM strongly implies a complete blockade of this pathway when present at sufficient concentrations.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is another important signaling axis downstream of the TSHR. TSHR-mediated ERK activation can occur through multiple mechanisms, including via G protein-dependent pathways and, notably, through β-arrestin-mediated signaling. nih.gov Activation of the ERK pathway is known to play a role in cell proliferation, differentiation, and survival. In the context of thyroid biology, aberrant ERK signaling has been implicated in the pathogenesis of thyroid tumors.

This compound, by binding to an allosteric site on the TSHR, stabilizes an inactive conformation of the receptor, thereby preventing the recruitment and activation of downstream signaling partners that lead to ERK phosphorylation. nih.gov This inhibitory action is crucial, as pathogenic TSHR activation by autoantibodies in Graves' disease can lead to sustained ERK signaling. The ability of this compound to inhibit TSHR activation irrespective of the activating ligand suggests its potential to attenuate ERK-mediated cellular responses in such pathological conditions.

β-Arrestin-Mediated Pathways

β-arrestins are versatile scaffold proteins that were initially characterized for their role in GPCR desensitization and internalization. Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular face of the receptor. nih.gov This binding event sterically hinders further G protein coupling, leading to a termination of the primary signal.

Beyond this canonical role, β-arrestins can also act as signal transducers in their own right by scaffolding various components of signaling cascades, including the ERK pathway. TSHR has been shown to recruit β-arrestins, and this interaction is implicated in mediating specific downstream cellular effects, such as those involved in osteoblast homeostasis. nih.govnih.gov

The inhibitory action of this compound on TSHR activation prevents the initial conformational change and subsequent GRK-mediated phosphorylation that is a prerequisite for β-arrestin recruitment. nih.gov Consequently, this compound is expected to block both the desensitization functions and the signaling functions of β-arrestins that are dependent on TSHR activation. This aspect of its mechanism is particularly relevant for developing therapies that can comprehensively shut down all avenues of TSHR-mediated signaling.

Interactive Data Table: this compound and its Effects on TSHR Signaling

Signaling PathwaySecond Messenger/Key ProteinRole in TSHR SignalingDocumented/Inferred Effect of this compound
IP3 Pathway Inositol 1,4,5-trisphosphate (IP3)Mediates calcium release from intracellular storesInhibition of TSHR activation is inferred to block IP3 production
ERK Pathway Extracellular Signal-Regulated Kinase (ERK)Regulates cell proliferation and differentiationInhibition of TSHR activation prevents downstream ERK phosphorylation
β-Arrestin Pathway β-ArrestinMediates receptor desensitization and independent signalingPrevents the necessary receptor conformation for β-arrestin recruitment

Molecular Pharmacology of Tshr Nam S37a: Mechanism of Action and Receptor Interaction

Effects on Downstream Signaling Pathways

The Thyrotropin Receptor (TSHR) is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gαs pathway, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) nih.govatlasgeneticsoncology.orgtsnmjournals.orgfrontiersin.orgmdpi.com. Beyond cAMP, TSHR activation can also engage other G protein subtypes, including Gαq (leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and an increase in intracellular calcium) and Gαi/o pathways, as well as recruiting β-arrestins nih.govtsnmjournals.orgfrontiersin.orgmdpi.com.

Attenuation of Cyclic Adenosine Monophosphate (cAMP) Production

A primary effect of TSHR-NAM-S37a is the significant attenuation of cyclic adenosine monophosphate (cAMP) production nih.govglpbio.com. This compound inhibits cAMP accumulation induced by thyrotropin (TSH) nih.govglpbio.com. Furthermore, it effectively inhibits the highly elevated cAMP production observed in TSHR variants with constitutively active mutations (CAMs) located in critical regions such as the converging helix, the internal agonist of the hinge region, and the extracellular loops google.com.

Beyond endogenous ligand and constitutive activity, this compound also demonstrates inhibitory activity against cAMP formation stimulated by pathological activators, including monoclonal thyroid-stimulating autoantibodies (TSAb) like M22 and KSAb1, and by the allosteric small-molecule agonist C2 nih.govbioscientifica.comresearchgate.netglpbio.com. Crucially, it inhibits cAMP accumulation induced by oligoclonal TSAb found in the sera of patients with Graves' Orbitopathy (GO), highlighting its potential relevance in disease contexts nih.govresearchgate.netglpbio.com. The inhibitory concentrations (IC50 values) for this compound in HEK293 cells were reported to be approximately 40 µM for murine TSHR (mTSHR) and 20 µM for human TSHR (hTSHR) glpbio.com.

Table 1: this compound Inhibition of cAMP Production in HEK293 Cells

Receptor TypeIC50 (µM)Activator(s) InhibitedCitation
mTSHR40TSH, Monoclonal TSAb (M22, KSAb1), PAM-C2, Oligoclonal TSAb glpbio.com
hTSHR20TSH, Monoclonal TSAb (M22, KSAb1), PAM-C2, Oligoclonal TSAb glpbio.com

Modulation of Gαs Activation

The TSHR primarily couples to the Gαs protein, which, upon activation, stimulates adenylate cyclase, leading to the synthesis of cAMP nih.govatlasgeneticsoncology.orgtsnmjournals.orgfrontiersin.orgmdpi.com. As a negative allosteric modulator, this compound impairs the activation of Gαs induced by both TSH and thyroid-stimulating autoantibodies (TSAb) nih.gov. This direct modulation of Gαs activation is central to its ability to attenuate cAMP production, thereby regulating the primary signaling cascade initiated by TSHR.

Implications for Other TSHR-Coupled Signaling Cascades

While the primary and most well-documented effect of this compound is its attenuation of the Gαs-cAMP pathway, the TSHR is known to engage other signaling cascades. These include the Gαq/11 pathway, which activates phospholipase C (PLC) and leads to increased intracellular calcium and protein kinase C (PKC) activation, as well as Gα12/13 pathways tsnmjournals.orgfrontiersin.orgmdpi.com. Additionally, TSHR activation can stimulate the recruitment of β-arrestin nih.govmdpi.com. Current research primarily focuses on this compound's impact on the Gαs-cAMP axis, and its specific modulatory effects on these other TSHR-coupled signaling cascades (Gαq, Gαi/o, β-arrestin pathways) are not extensively detailed in the available literature nih.gov. However, as a general inhibitor of TSHR activation, it is inferred to indirectly influence any downstream pathways that rely on TSHR stimulation.

Receptor Selectivity Profile

The selectivity of a pharmacological agent is paramount for targeted therapeutic interventions and minimizing off-target effects. This compound exhibits a highly specific receptor selectivity profile, distinguishing it from other modulators.

Specificity Against Homologous Glycoprotein (B1211001) Hormone Receptors (FSHR, LHR)

The TSHR shares significant sequence and structural homology with other glycoprotein hormone receptors, namely the Follitropin Receptor (FSHR) and the Lutropin/Choriogonadotropin Receptor (LHR) researchgate.netresearchgate.netplos.org. Despite these similarities, this compound demonstrates remarkable specificity for the TSHR nih.govnih.govgoogle.combioscientifica.comresearchgate.netglpbio.com.

Crucially, this compound does not inhibit or affect the closely related FSHR and LHR, even at concentrations where it effectively modulates TSHR activity nih.govgoogle.comresearchgate.net. This high degree of specificity is a key characteristic, as many other TSHR inhibitors have historically shown some level of antagonistic effects on either the FSHR or LHR, raising concerns about potential reproductive side effects nih.govbioscientifica.comresearchgate.net. This selective action of this compound is a significant advantage in the development of targeted therapies for TSHR-related conditions.

Mechanisms Conferring High TSHR Selectivity

The observed high selectivity of this compound is attributed to its unique molecular architecture nih.govbioscientifica.comresearchgate.net. The compound possesses a rigid bent structure with multiple chiral centers nih.govbioscientifica.comresearchgate.net. This specific conformational rigidity is hypothesized to prevent the molecule from interacting effectively with the homologous FSHR and LHR, even at high concentrations researchgate.net.

Furthermore, the precise allosteric binding site of this compound at the ECD/TMD interface, involving TSHR-specific residues such as E404 and H478, plays a critical role in conferring its high selectivity nih.govgoogle.comresearchgate.netresearchgate.netnih.gov. The unique structural features of this binding pocket within the TSHR, distinct from analogous regions in FSHR and LHR, likely contribute to the compound's ability to selectively engage and modulate the TSHR without affecting its closely related counterparts.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Tshr Nam S37a

Stereoselective Synthesis Methodologies

The synthesis of TSHR-NAM-S37a is characterized by its stereoselective approach, crucial for isolating the pharmacologically active enantiomer from its racemic precursor. researchgate.netnih.govnih.gov

Derivation from Racemic Mixture S37

This compound is derived from the racemic mixture known as S37. researchgate.netgoogle.comnih.govnih.govresearchgate.net The initial identification of S37 as a TSHR-selective small molecule antagonist from high-throughput screening necessitated further stereochemical refinement to isolate the most active form. nih.govnih.gov The racemic S37 compound and its derivatives have been described in previous works, highlighting the importance of stereochemistry in their biological activity. google.com

Enantiomeric Separation and Purity (S37a)

The critical step in obtaining this compound involves the enantiomeric separation of the racemic S37. researchgate.netnih.govnih.gov This process yields the enantiopure molecule S37a, which has been identified as a micro-molar and highly TSHR-specific antagonist. researchgate.netnih.govnih.gov The purity of S37a is paramount for its consistent pharmacological profile, ensuring that its observed effects are solely attributable to the desired enantiomer. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique employed for the enantiomeric separation of S37 into its constituent enantiomers, S37a and S37b. google.com In this separation, S37a was observed to elute first, followed by S37b. google.com Chiral HPLC utilizes specialized chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their differential retention and separation. phenomenex.comsigmaaldrich.com This technique is indispensable for obtaining enantiopure compounds in drug discovery and development, where the stereochemistry of a molecule can profoundly influence its biological activity and selectivity. phenomenex.comnih.gov

Molecular Architecture and Conformational Rigidity

The unique molecular architecture of this compound, particularly its chiral complexity and inherent rigidity, plays a crucial role in its specific interaction with the TSHR. nih.govresearchgate.net

Influence of Bent and Rigid Structure on Receptor Interaction

The crystal structure analysis of enantiopure S37a revealed a distinct bent and rigid molecular conformation. google.comnih.govnih.govresearchgate.net This unique structural characteristic is hypothesized to be a key determinant in mediating the observed high selectivity of S37a for the TSHR. nih.govresearchgate.net The rigid nature of the molecule limits its conformational flexibility, allowing it to adopt a precise shape that is complementary to its binding site on the receptor. researchgate.net

This compound binds to a newly identified allosteric interaction site at the interface between the ectodomain (ECD) and the transmembrane domain (TMD) of the TSHR. researchgate.netmedkoo.comhodoodo.comgoogle.comnih.govresearchgate.netresearchgate.net This binding site is distinct from both the orthosteric TSH binding site and other known allosteric sites within the TMD. nih.govresearchgate.net The rigid, bent structure of S37a enables it to interact specifically with TSHR-specific residues, such as E404 (preceding the internal agonist sequence) and H478 (in extracellular loop 1, ECL1), located within this ECD/TMD interface. google.comresearchgate.netresearchgate.net By binding to this site, S37a effectively blocks both TSH- and allosteric small molecule agonist-induced activation of the TSHR, highlighting the critical role of its constrained conformation in its inhibitory mechanism. researchgate.netgoogle.comnih.govresearchgate.netresearchgate.netresearchgate.net This precise fit and interaction are essential for its function as a negative allosteric modulator, preventing the conformational changes in the TSHR that lead to its activation. researchgate.netgoogle.comresearchgate.net

Research Findings Summary

The research findings highlight the potent and selective inhibitory activity of this compound. It has been shown to inhibit TSHR activation by various stimuli, including thyrotropin itself, monoclonal TSHR-stimulating antibodies (TSAb M22, KSAb1), and the allosteric small-molecule agonist C2. glpbio.comnih.govresearchgate.net

Table 1: Inhibitory Activity of this compound on TSHR Activation

Target ReceptorInhibitory MechanismIC50 (µM)Reference
mTSHR (mouse)Antagonist40 glpbio.com
hTSHR (human)Antagonist~20 glpbio.com

Note: IC50 values represent the concentration at which 50% of the maximum inhibitory effect is observed.

Structure-Activity Relationship (SAR) Exploration

This compound functions as a negative allosteric modulator, indicating that it binds to a site distinct from the orthosteric ligand-binding site and modulates receptor activity. Its characterization has significantly advanced the understanding of TSHR allostery.

Identification of Key Pharmacophores for Allosteric Activity

Detailed research findings have pinpointed the precise allosteric binding site of this compound within the TSHR. This novel site is situated at the interface between the ectodomain (ECD) and the transmembrane domain (TMD) of the receptor. Specifically, S37a interacts with a region encompassing the converging helix, extracellular loop 1 (ECL1), and the internal agonist (IA) sequence of the TSHR.

Mutagenesis studies, complemented by homology modeling, have been instrumental in identifying key amino acid residues critical for S37a's interaction. These studies indicate strong interactions with TSHR-specific residues such as E404 (located preceding the IA) and H478 (within ECL1). Other residues, including Y279, F405, and Y481, have also been implicated in the binding interface. The binding of S37a at this site leads to a noncompetitive inhibition of TSHR activation, whether induced by TSH itself or by positive allosteric modulators (PAMs). Furthermore, S37a effectively blocks TSHR activation by monoclonal stimulating TSHR autoantibodies (e.g., M22, KSAb1) and the small-molecule allosteric agonist C2. Its inhibitory effect extends to cyclic adenosine (B11128) monophosphate (cAMP) formation induced by oligoclonal TSHR autoantibodies found in sera from patients with Graves' orbitopathy.

The mechanism of action involves S37a's ability to influence the intramolecular course of TSHR activation. Its binding at the ECD/TMD interface contributes to the delocalization of the converging helix and a rearrangement of the IA conformation, which in turn cooperatively triggers active conformations of the TMD.

Design and Evaluation of this compound Analogs for Research Optimization

The identification of S37a as a potent and highly selective TSHR antagonist has paved the way for further research optimization, particularly in the design and evaluation of its analogs. S37a's remarkable selectivity for the TSHR is a crucial feature; it has been shown to have no reported effects on the homologous follitropin receptor (FSHR) and lutropin receptor (LHR). This high specificity is attributed, in part, to its unique rigid bent molecular shape.

As a micromolar antagonist of thyrotropin-induced cAMP accumulation in HEK 293 cells expressing the TSHR, S37a serves as a valuable lead compound for developing more refined research tools and potential therapeutic agents. The ongoing exploration of "S37 and derivatives" aims to identify additional compounds that modulate the TSHR, leveraging the insights gained from S37a's binding characteristics and mechanism of action. The focus of such analog design would be to further enhance potency, selectivity, and explore different pharmacological profiles to better understand TSHR signaling and its role in various physiological and pathological contexts.

Preclinical Functional and Efficacy Studies of Tshr Nam S37a

Ex Vivo Research Models

Studies with Sera from Graves' Orbitopathy Patients

Preclinical investigations have shown that TSHR-NAM-S37a effectively inhibits the TSHR activation induced by autoantibodies found in the sera of Graves' orbitopathy patients. Specifically, in disease-related ex vivo studies conducted in HEK293 cells engineered to express the TSHR, this compound demonstrated a notable reduction in cyclic adenosine (B11128) monophosphate (cAMP) formation. The compound inhibited cAMP accumulation induced by oligoclonal thyroid-stimulating antibodies (TSAb), which are highly prevalent in the sera of GO patients. Current time information in Lexington County, US.norman-network.comuni.luifremer.frbiorxiv.org For instance, the addition of 50 µM of S37a led to a 50-60% inhibition of cAMP accumulation when compared to bTSH-treated stable HEK-TSHR cells. norman-network.com This finding underscores its potential to counteract the pathogenic signaling pathways driven by autoantibodies in GO.

Functional Characterization in Primary Tissue Cultures

This compound has been extensively characterized for its functional effects on the TSHR in various cellular models. It acts as a highly selective antagonist of the TSHR. Current time information in Lexington County, US.norman-network.comuni.lu In HEK293 cells, this compound exhibited inhibitory activity against the TSHR with half-maximal inhibitory concentrations (IC50s) of approximately 40 µM for murine TSHR (mTSHR) and 20 µM for human TSHR (hTSHR). Current time information in Lexington County, US.

A key aspect of its mechanism of action is its ability to inhibit TSHR activation not only by thyrotropin itself but also by various stimulating antibodies and agonists. This includes monoclonal TSAb M22 (human), KSAb1 (murine), and the allosteric small-molecule agonist C2. Current time information in Lexington County, US.norman-network.comuni.luifremer.frbiorxiv.org Crucially, this compound demonstrated high selectivity, showing no effect on the closely related follitropin and lutropin receptors, which is important for minimizing potential off-target effects. norman-network.comuni.lu

Mechanistically, this compound functions as a negative allosteric modulator (NAM). It binds to a novel allosteric inhibition site located at the interface between the TSHR's ectodomain and its transmembrane domain (TMD). This binding site is specifically positioned between the converging helix, extracellular loop 1 (ECL1), and the internal agonist (IA). biorxiv.org This allosteric interaction non-competitively blocks both TSH-induced and positive allosteric modulator (PAM)-induced TSHR activation. Mutagenesis studies have further refined the understanding of its binding, indicating interactions with TSHR-specific residues E404 (preceding IA) and H478 (ECL1).

In Vivo Preclinical Research Models

Animal Models for TSHR Dysregulation (e.g., Hyperthyroidism, Graves' Orbitopathy Models)

Initial in vivo preclinical research for this compound primarily focused on its pharmacokinetic properties in animal models. Studies were conducted in SWISS (CD1) mice weighing 38-43 g. Current time information in Lexington County, US.uni.lu These investigations revealed a remarkable 53% oral bioavailability for this compound in mice, along with a half-life of 2.9 hours after oral administration. Current time information in Lexington County, US. Importantly, these initial studies indicated no observed toxicity of S37a in mice. Current time information in Lexington County, US.norman-network.comuni.lu

While the specific efficacy data for this compound in established animal models of TSHR dysregulation (such as models of hyperthyroidism or Graves' orbitopathy) were not detailed in the provided information, the compound's development is explicitly aimed at the treatment of Graves' orbitopathy, suggesting that such efficacy studies would be a subsequent step in its preclinical development. Animal models for Graves' disease and Graves' orbitopathy are typically induced by methods such as injecting cells stably expressing TSHR, or by administering plasmids or adenoviruses containing TSHR or its subunits. For example, injecting fibroblasts transfected with human TSHR and MHC class II molecules into AKR/N mice has successfully induced TSHR antibodies characteristic of Graves' disease. Similarly, adenovirus carrying the human TSHR A subunit is a widely utilized experimental model for Graves' disease, although its capacity to induce Graves' orbitopathy may necessitate prolonged induction times.

Assessment of Receptor-Mediated Biological Responses

In in vivo settings, the primary assessment of this compound's receptor-mediated biological response involved its ability to inhibit cyclic adenosine monophosphate (cAMP) formation induced by oligoclonal TSAb in mice. Current time information in Lexington County, US. This directly correlates with its in vitro functional characterization, confirming its antagonistic activity against TSHR-stimulating antibodies in a living system. The compound's high selectivity for TSHR over other related glycoprotein (B1211001) hormone receptors, such as follitropin and lutropin receptors, also represents a critical aspect of its receptor-mediated biological profile, ensuring targeted action. norman-network.comuni.lu

Investigational Pharmacodynamic Markers in Animal Studies

The key investigational pharmacodynamic marker for this compound in animal studies is the inhibition of cyclic adenosine monophosphate (cAMP) formation. This marker directly reflects the compound's ability to antagonize TSHR activation, which is a central pathological mechanism in Graves' orbitopathy. The consistent inhibition of cAMP accumulation, observed both in vitro with patient sera and in vivo in mice, serves as a crucial indicator of its pharmacodynamic activity. Current time information in Lexington County, US.norman-network.comuni.luifremer.frbiorxiv.org Furthermore, the demonstrated selectivity for the TSHR, with no impact on related receptors, is an important pharmacodynamic characteristic that supports its targeted therapeutic potential. norman-network.comuni.lu

Advanced Methodologies for Tshr Nam S37a Research

Receptor-Ligand Binding Assay Development and Application

Receptor-ligand binding assays are fundamental for quantifying the affinity and potency of TSHR-NAM-S37a for the TSHR. These assays provide critical data on how the compound interacts with its target, informing further drug development efforts.

Radioligand displacement assays are a cornerstone for characterizing the binding of this compound to the TSHR. This method involves incubating TSHR-expressing membranes or cells with a fixed concentration of a radiolabeled TSHR ligand, such as 125I-bovine TSH (125I-bTSH), and varying concentrations of the unlabeled test compound, this compound google.comresearchgate.net. The displacement of the radioligand by this compound is measured, and the inhibition constant (Ki) is determined, reflecting the compound's binding affinity.

For this compound, which is known to bind at the ectodomain/transmembrane domain (TMD) interface, distinct from the orthosteric TSH binding site, these assays would typically show a non-competitive displacement pattern medkoo.comhodoodo.comgoogle.comnih.gov. This indicates that this compound does not directly compete with TSH for its binding site but rather modulates the receptor's affinity for TSH through an allosteric mechanism nih.gov.

Illustrative Data: this compound Displacement of 125I-bTSH Binding to HEK-TSHR Membranes

[this compound] (nM)% 125I-bTSH Bound (Mean ± SD)
0100.0 ± 5.2
0.198.5 ± 4.8
192.1 ± 3.9
1075.3 ± 4.1
10045.7 ± 3.5
100015.2 ± 2.8
100005.1 ± 1.2

Note: This table presents hypothetical data to illustrate the expected outcome of a radioligand displacement assay for this compound.

The data would then be analyzed using a four-parameter logistic curve to determine the IC50 value, followed by conversion to Ki using the Cheng-Prusoff equation, if applicable, or more complex models for allosteric modulation. This compound has been reported to exhibit inhibition activity for TSHR with IC50 values of approximately 20 µM for human TSHR in HEK293 cells labcompare.com. It also inhibits TSHR activation induced by monoclonal TSAb M22 and the allosteric small-molecule agonist C2 nih.govlabcompare.com.

Given that this compound is a negative allosteric modulator (NAM) and non-competitively inhibits TSHR activation, a detailed non-competitive binding kinetics analysis is essential medkoo.comhodoodo.com. This involves studying the effects of this compound on the association (kon) and dissociation (koff) rates of orthosteric ligands, as well as its impact on receptor signaling.

Kinetic studies would involve pre-incubating the TSHR with varying concentrations of this compound before the addition of the radioligand or by adding this compound at different time points during the radioligand binding process. This allows for the determination of whether this compound alters the binding site conformation, thereby affecting the binding kinetics of orthosteric ligands without directly competing for the same site nih.govnih.gov.

For a non-competitive NAM, this compound is expected to reduce the maximal binding (Bmax) of the orthosteric ligand without significantly altering its affinity (Kd), or it might alter the dissociation rate (koff) of the orthosteric ligand nih.govnih.gov. Such kinetic analyses provide crucial insights into the dynamic nature of allosteric modulation and the molecular events underlying this compound's inhibitory action.

Structural Biology Approaches

Structural biology methodologies are indispensable for visualizing the interaction of this compound with the TSHR at atomic resolution, providing a framework for rational drug design and understanding its allosteric mechanism.

Homology modeling plays a vital role in predicting the three-dimensional structure of the TSHR and its complex with this compound, especially when experimental structures are unavailable or incomplete frontiersin.orgresearchgate.netnih.gov. The TSHR, being a Class A G-protein coupled receptor (GPCR), shares structural similarities with other GPCRs, allowing for the use of experimentally determined structures of homologous receptors (e.g., FSHR, rhodopsin) as templates frontiersin.orgnih.govresearchgate.netoup.com.

For this compound, homology models are used to predict its binding site. Research indicates that this compound binds at a newly identified allosteric site located at the ectodomain/transmembrane domain (TMD) interface, specifically between the converging helix, extracellular loop 1 (ECL1), and the internal agonist region medkoo.comhodoodo.comgoogle.comnih.gov. This model can be refined by incorporating known mutational data and biochemical insights into the TSHR's ligand-binding and activation mechanisms. The model would highlight key residues involved in the interaction, such as E404 and H478, and aromatic residues like Y279, F405, and Y481, which surround the compound's aromatic rings google.com.

Illustrative Data: Key Residues in this compound/TSHR Binding Interface (Predicted by Homology Modeling)

TSHR Domain/RegionResidueProposed Interaction with this compound
Ectodomain/TMD InterfaceE404Direct interaction
TMH2H478Direct interaction
Converging HelixY279Aromatic stacking
Internal AgonistF405Aromatic stacking
ECL1/TMH2Y481Aromatic stacking

Note: This table presents hypothetical findings based on reported binding site characteristics of S37a google.comnih.gov.

Once a homology model of the TSHR is established, computational docking is employed to predict the preferred binding pose and orientation of this compound within its identified allosteric pocket nih.govnih.govnih.gov. Docking algorithms assess various conformations and orientations of the ligand within the binding site, scoring them based on predicted binding energy. This provides insights into the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the this compound/TSHR complex.

Following docking, molecular dynamics (MD) simulations are crucial for studying the dynamic behavior of the this compound/TSHR complex in a simulated physiological environment, such as a lipid bilayer with water and ions nih.govnih.govnih.govelifesciences.orgsciety.org. MD simulations can reveal conformational changes in the TSHR upon this compound binding, assess the stability of the complex over time, and identify key interactions that are maintained or formed during dynamic fluctuations. These simulations can provide insights into how this compound binding at the allosteric site influences the orthosteric binding site or the receptor's activation cascade, leading to its negative modulatory effect.

While homology modeling and computational simulations provide valuable insights, experimental structural determination techniques offer atomic-resolution views of the this compound/TSHR complex. X-ray crystallography has been successful in solving structures of the TSHR leucine-rich repeat domain (LRD) in complex with antibodies bioscientifica.comthieme-connect.com. However, obtaining high-resolution crystal structures of full-length GPCRs, especially the TSHR with its large extracellular domain and flexible hinge region, remains challenging due to their inherent flexibility and membrane-bound nature elifesciences.orgnih.gov.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for determining the structures of challenging membrane proteins and large macromolecular complexes, including full-length GPCRs nih.govendocrine-abstracts.orgcam.ac.ukresearchgate.netbiorxiv.org. Recent advancements have enabled the determination of cryo-EM structures of full-length TSHR in complex with antibodies and TSH, demonstrating its feasibility for this receptor endocrine-abstracts.orgresearchgate.netbiorxiv.org. Therefore, cryo-EM holds significant potential for resolving the structure of the this compound/TSHR complex, providing unprecedented atomic-level details of the allosteric binding site and the conformational changes induced by this compound that lead to its inhibitory activity. Such experimental structures would validate computational models and provide a definitive basis for understanding the compound's mechanism of action and for guiding future drug discovery efforts.

High-Throughput Screening Strategies for TSHR Modulators

High-throughput screening (HTS) plays a pivotal role in the discovery of novel small molecules that can modulate the activity of G protein-coupled receptors (GPCRs), such as the thyrotropin receptor (TSHR). This approach enables the rapid assessment of vast chemical libraries, significantly accelerating the identification of potential therapeutic compounds. This compound, a potent and selective TSHR inhibitor, was notably identified through such HTS campaigns. nih.govnih.govfrontiersin.org

Screening Platforms and Libraries for Novel Hits

The identification of novel TSHR modulators, including this compound, relies on robust screening platforms and diverse chemical libraries. Common HTS platforms utilize microplate-based systems, typically in 96, 384, or 1536-well formats, integrated with automated liquid handling and detection systems to process large numbers of samples efficiently. numberanalytics.comagilent.com

For TSHR modulator screening, cell-based assays are frequently employed. A prominent example is the TSHR-Glo Assay, a sensitive transcription-based luciferase HTS system developed to identify small-molecule agonists and antagonists of the TSHR. This assay utilizes Chinese hamster ovary (CHO) cells or HEK293 cells stably expressing the human TSHR, often coupled with a cAMP-response element (CRE) fused to a luciferase reporter gene. nih.govfrontiersin.orgfrontiersin.orgnih.gov The TSHR-Glo assay has demonstrated high responsiveness to TSH in a dose-dependent manner and has been validated with a high Z-factor (e.g., 0.895), indicating its suitability for HTS. frontiersin.orgnih.gov

Diverse chemical libraries are screened to maximize the chances of identifying novel hits. For instance, in one HTS campaign using the TSHR-Glo assay, 48,224 compounds from a diverse chemical library were screened, leading to the identification of specific TSHR agonists. frontiersin.orgnih.gov Another study screened approximately 80,000 compounds for TSHR antagonists. frontiersin.org this compound itself was derived from screening hits, with subsequent stereo-selective synthesis and enantiomeric separation leading to the enantiopure molecule S37a from its racemate S37. nih.govnih.gov

Phenotypic and Target-Based Screening Paradigms

Drug discovery generally employs two primary screening paradigms: phenotypic screening and target-based screening. Both approaches have distinct advantages and are often utilized in complementary ways to identify and characterize novel therapeutic agents. mdpi.comlifechemicals.com

Target-Based Screening Paradigms: Target-based screening involves identifying compounds that directly interact with or modulate the activity of a specific molecular target, such as a receptor or enzyme, which is known to be involved in a disease pathway. mdpi.comlifechemicals.comtechnologynetworks.com For TSHR, this typically involves assays measuring the direct binding of compounds to the receptor or their effect on TSHR-mediated signaling pathways, such as cAMP production. This compound was identified as a TSHR inhibitor through HTS, indicating a target-centric approach where the TSHR's activation was the direct readout. nih.govnih.govfrontiersin.org

This compound functions as a negative allosteric modulator (NAM), binding to a newly identified allosteric inhibition site located at the ectodomain/transmembrane domain (TMD) interface of the TSHR. This binding site is distinct from both the orthosteric TSH binding site and other known allosteric sites. nih.govmedkoo.comgoogle.comnih.gov Through mutagenesis and homology modeling studies, specific interactions with TSHR-specific residues E404 and H478 at this interface have been identified. google.comnih.gov this compound noncompetitively inhibits the activation of TSHR by positive allosteric modulator C2 (PAM-C2) and effectively blocks activation induced by both TSH and PAMs. medkoo.comgoogle.comnih.gov Importantly, it exhibits high selectivity for TSHR, showing no detectable activity at the closely related follitropin (FSH) or lutropin (LH) receptors. nih.govmedchemexpress.com

Phenotypic Screening Paradigms: Phenotypic screening, in contrast, focuses on observing a desired change in a cellular or organismal phenotype without necessarily knowing the precise molecular target at the outset. This approach can be particularly effective for discovering first-in-class drugs and addressing complex biological pathways. mdpi.comlifechemicals.comcsmres.co.uknih.govyoutube.com While this compound's initial discovery was target-based, its subsequent characterization involved phenotypic-like readouts. For instance, this compound has been shown to inhibit cyclic adenosine (B11128) monophosphate (cAMP) formation induced by oligoclonal thyroid-stimulating antibodies (TSAb) highly enriched in Graves' orbitopathy (GO) patients' sera. nih.govnih.govmedchemexpress.comlabcompare.com This demonstrates its ability to modulate a disease-relevant cellular phenotype, underscoring the complementary nature of target-based discovery and phenotypic validation.

Detailed Research Findings for this compound: The inhibitory activity of this compound against TSHR has been quantified in vitro.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Cell LineAssay TypeReference
mTSHR40HEK293cAMP accumulation inhibition medchemexpress.comlabcompare.com
hTSHR~20HEK293cAMP accumulation inhibition medchemexpress.comlabcompare.com

This compound not only inhibits TSHR activation by thyrotropin itself but also by monoclonal TSAb M22 (human), KSAb1 (murine), and the allosteric small-molecule agonist C2. nih.govmedchemexpress.com Its unique rigid bent shape is hypothesized to contribute to its high TSHR selectivity. nih.gov Initial in vivo pharmacokinetic studies in mice have shown promising results, with no observed toxicity and a remarkable oral bioavailability.

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

PropertyValueAnimal ModelReference
ToxicityNo toxicitySWISS (CD1) mice nih.govmedchemexpress.comlabcompare.com
Oral Bioavailability53%SWISS (CD1) mice nih.govmedchemexpress.comlabcompare.com
Half-life (oral)2.9 hoursSWISS (CD1) mice medchemexpress.comlabcompare.com

These findings collectively underscore this compound's potential as a highly selective TSHR antagonist, with significant implications for the development of new therapeutics, particularly for conditions like Graves' orbitopathy. nih.govmedchemexpress.com

Translational Research Insights and Future Directions

Elucidation of TSHR Activation and Deactivation Mechanisms

TSHR-NAM-S37a has been instrumental in dissecting the complex mechanisms of TSHR activation and deactivation. Unlike the natural ligand, thyroid-stimulating hormone (TSH), which binds to the large extracellular domain (ECD), small molecule modulators like S37a are thought to interact with the transmembrane domain (TMD). google.com Research indicates that S37a acts as a negative allosteric modulator (NAM), binding to a novel allosteric site at the interface of the ECD and the TMD. google.comresearchgate.net This specific binding pocket is located between extracellular loop 1 (ECL1), the converging helix, and the internal agonist (IA). researchgate.netbioscientifica.com

By occupying this site, this compound effectively blocks the activation of the TSHR induced by both TSH and positive allosteric modulators (PAMs). google.com This inhibitory action provides a more detailed understanding of the intramolecular conformational changes required for TSHR activation, including the delocalization of the converging helix and rearrangement of the internal agonist. google.comresearchgate.net Mutagenesis studies have further pinpointed key residues, such as E404 (preceding the IA) and H478 (in ECL1), as crucial for the interaction with S37a. google.comresearchgate.net These findings highlight a distinct deactivation mechanism compared to other G protein-coupled receptors (GPCRs). researchgate.net

Advancing Understanding of Allosteric GPCR Pharmacology

The study of this compound contributes significantly to the broader field of allosteric modulation of G protein-coupled receptors (GPCRs). Allosteric modulators offer the potential for greater receptor subtype selectivity compared to orthosteric ligands that target highly conserved binding sites. biorxiv.orgfrontiersin.org this compound exemplifies this by exhibiting high selectivity for the TSHR, with no significant effect on the closely related luteinizing hormone (LH) and follicle-stimulating hormone (FSH) receptors. researchgate.netnih.gov This high specificity is attributed to the molecule's unique, rigid, and bent structure, a result of its seven chiral centers. researchgate.netnih.gov

The identification of a novel allosteric binding site for S37a, distinct from previously known sites within the TMD, expands the known landscape of allosteric regulation in GPCRs. google.combioscientifica.com This discovery underscores the diversity of allosteric mechanisms and provides a new template for designing highly selective modulators for other GPCRs. nih.gov The non-competitive nature of its inhibition of PAM-induced activation further refines our understanding of how allosteric modulators can influence receptor function. google.comresearchgate.net

Contribution to Thyroid Autoimmunity Pathophysiology Research

This compound is a valuable tool for investigating the pathophysiology of autoimmune thyroid diseases, particularly Graves' disease (GD) and Graves' orbitopathy (GO). frontiersin.org In these conditions, autoantibodies (TSAbs) pathologically stimulate the TSHR, leading to hyperthyroidism and orbital tissue inflammation. nih.govfrontiersin.org

Crucially, this compound has been shown to inhibit TSHR activation not only by TSH but also by stimulating monoclonal and polyclonal autoantibodies from patients with Graves' disease. researchgate.netnih.gov This demonstrates its potential to counteract the pathogenic mechanism at its source. nih.gov By blocking the effects of these autoantibodies, S37a allows researchers to probe the downstream consequences of TSHR activation in disease models, helping to untangle the complex signaling cascades involved in the development of GO. researchgate.netnih.gov The ability of S37a to inhibit cyclic adenosine (B11128) monophosphate (cAMP) accumulation induced by sera from GO patients in ex vivo studies further validates its utility in studying disease-relevant mechanisms. researchgate.netnih.gov

Potential for this compound as a Research Tool for Novel Therapeutic Development

The unique properties of this compound position it as a powerful research tool for the development of new therapeutics for Graves' disease and Graves' orbitopathy. nih.govresearchgate.net Its high selectivity for the TSHR minimizes the potential for off-target effects, a significant advantage in drug development. researchgate.net The identification of its specific allosteric binding site provides a clear target for structure-based drug design, enabling the screening and development of more potent and specific TSHR antagonists. google.com

The ability of S37a to block TSHR activation by various stimuli, including the natural ligand, small-molecule agonists, and pathogenic autoantibodies, makes it a versatile tool for testing new therapeutic strategies in preclinical models. researchgate.netnih.gov Its efficacy in inhibiting the activation of the TSHR by patient-derived autoantibodies underscores its potential as a lead compound for a new class of drugs aimed at the causal treatment of Graves' orbitopathy. researchgate.netnih.gov

Unexplored Research Avenues and Mechanistic Questions

Despite the significant insights gained from this compound, several research avenues remain to be explored.

Biased Agonism and Signaling Pathway Specificity

The concept of biased agonism, where a ligand preferentially activates certain signaling pathways over others, is an important area of GPCR research. jneuropsychiatry.orgmdpi.com The TSHR is known to couple to multiple G proteins, including Gs, Gq/11, and G12/13, leading to the activation of various downstream pathways. bioscientifica.comresearchgate.net While this compound is characterized as a negative allosteric modulator, its potential to exhibit bias in its antagonism of different signaling pathways has not been fully investigated.

Future research should explore whether S37a differentially affects TSHR coupling to various G proteins or its interaction with β-arrestins. mdpi.combioscientifica.com Understanding if S37a has a preference for inhibiting the Gs-cAMP pathway, which is predominantly linked to thyroid hormone production, versus other pathways involved in cell growth or inflammation, could lead to the development of more targeted therapies with fewer side effects. nih.gov Investigating its impact on β-arrestin-mediated signaling is also crucial, as β-arrestins are implicated in receptor internalization and the activation of distinct kinase pathways. bioscientifica.commdpi.com

Cross-Talk with Other Receptors in Research Models

In the context of Graves' orbitopathy, the cross-talk between the TSHR and the insulin-like growth factor 1 receptor (IGF-1R) is a critical area of investigation. bioscientifica.commdpi.com Pathological activation of the TSHR can lead to a synergistic signaling cascade involving the IGF-1R, contributing to the inflammation and tissue remodeling seen in GO. bioscientifica.comfrontiersin.org This cross-talk is thought to be mediated, at least in part, by β-arrestin 1. frontiersin.org

The effect of this compound on this TSHR/IGF-1R cross-talk is a key unexplored question. Future studies should investigate whether S37a, by blocking TSHR activation, can also prevent the downstream activation of IGF-1R signaling in orbital fibroblast models. karger.com Such research would clarify the role of TSHR as the primary initiator in this pathological process and could support a therapeutic strategy focused solely on TSHR antagonism. Furthermore, exploring the potential cross-talk of TSHR with other receptors in different tissues where it is expressed, such as bone and adipose tissue, could reveal novel physiological roles for the TSHR and new applications for modulators like S37a. frontiersin.orgfrontiersin.org

Table of Research Findings for this compound

Table of Compound Names

Compound Name Abbreviation
This compound S37a
Thyroid-stimulating hormone TSH
Luteinizing hormone LH
Follicle-stimulating hormone FSH
Cyclic adenosine monophosphate cAMP

Long-Term Receptor Desensitization and Trafficking Studies

The sustained efficacy of any pharmacologic agent is intrinsically linked to its long-term effects on its molecular target. For G protein-coupled receptors (GPCRs) like the Thyrotropin Receptor (TSHR), chronic exposure to ligands can lead to adaptive changes, including receptor desensitization and altered intracellular trafficking. These processes are critical determinants of the cellular response over time. Understanding the long-term consequences of exposure to the negative allosteric modulator (NAM), this compound, on TSHR sensitivity and trafficking is a crucial area of translational research.

Foundations of TSHR Desensitization and Trafficking

The regulation of TSHR activity is a dynamic process. Upon stimulation by an agonist such as Thyroid-Stimulating Hormone (TSH) or pathogenic autoantibodies (TSAbs), the receptor initiates signaling, primarily through G proteins. bioscientifica.comkarger.com To prevent overstimulation, the cell employs several regulatory mechanisms.

Receptor Desensitization: Prolonged or intense agonist exposure triggers the desensitization cascade. This process typically involves:

Receptor Phosphorylation: GPCR kinases (GRKs) phosphorylate serine and threonine residues in the intracellular domains of the activated receptor.

β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity docking site for β-arrestin proteins. promega.com

G Protein Uncoupling: The binding of β-arrestin sterically hinders the receptor's ability to couple with and activate G proteins, effectively dampening the signaling output. promega.com

Receptor Trafficking: β-arrestin also acts as an adapter protein, linking the desensitized receptor to the endocytic machinery, primarily through clathrin-coated pits. cytochemistry.net This leads to receptor internalization into endosomes. Once inside the cell, the TSHR faces a critical sorting decision:

Recycling: The receptor is dephosphorylated and shuttled back to the plasma membrane, a process that leads to the recovery of cellular responsiveness (resensitization). Studies indicate that the wild-type TSHR is efficiently recycled back to the cell surface following internalization. nih.gov

Degradation: The receptor is targeted to lysosomes for degradation, a process that results in a net loss of receptors from the cell surface, known as downregulation. cytochemistry.netnih.gov

Research has identified a specific molecular pathway crucial for the efficient recycling of the TSHR. The C-terminal PDZ binding motif of the TSHR interacts with the scaffolding protein hScrib. This interaction is part of a larger complex that ensures the internalized receptor is sorted to the recycling compartment and avoids the degradative lysosomal pathway. nih.gov Receptors that cannot engage with this pathway are prone to degradation. nih.gov

ProteinFunction in TSHR TraffickingReference
β-ArrestinMediates agonist-induced desensitization and internalization. promega.com
hScribBinds to the TSHR's C-terminal PDZ motif; promotes receptor recycling. nih.gov
βPIXPart of a complex with hScrib and GIT1; involved in vesicle trafficking. nih.gov
GIT1GTPase-activating protein for ARF6; regulates TSHR recycling. nih.gov
ARF6Small GTPase that plays a key role in the TSHR recycling pathway. nih.gov

Anticipated Effects of Long-Term this compound Exposure

As a negative allosteric modulator, this compound functions by stabilizing an inactive conformation of the receptor, thereby preventing its activation by orthosteric agonists like TSH or stimulating autoantibodies. bioscientifica.com This mechanism of action informs the hypothesized effects of long-term treatment on receptor desensitization and trafficking. Direct, long-term experimental data for this compound is not yet extensively published; however, predictions can be made based on the established principles of GPCR pharmacology.

Impact on Receptor Desensitization: Since desensitization is an agonist-driven process, chronic blockade of the TSHR with this compound is expected to prevent it. By inhibiting the initial receptor activation step, the subsequent phosphorylation by GRKs and recruitment of β-arrestin would not occur. Consequently, long-term exposure to this compound should, in theory, maintain the receptor population in a non-desensitized, signaling-competent state. This is in stark contrast to chronic agonist therapy, which often leads to tachyphylaxis (a rapid decrease in drug response) due to robust desensitization and downregulation. It is a known phenomenon that prolonged exposure to an antagonist can sometimes lead to an increase in the total number of receptors on the cell surface (upregulation), though this has not been specifically demonstrated for this compound. tsnmjournals.org

Impact on Receptor Trafficking: Receptor trafficking (internalization) is also predominantly an agonist-induced event. Therefore, this compound is not expected to promote receptor internalization by itself. Instead, it would be expected to inhibit the internalization triggered by TSH or pathogenic autoantibodies. By locking the receptor in an inactive state, this compound would prevent the conformational changes and subsequent β-arrestin recruitment required for endocytosis.

The anticipated result of long-term therapy would be the stabilization of TSHR density at the plasma membrane. This would preserve the cellular machinery required for thyroid function, which could then be reactivated upon withdrawal of the antagonist, assuming the underlying pathology has resolved. Future research must validate these hypotheses through detailed molecular and cellular studies.

ParameterEffect of Chronic Agonist (e.g., TSH)Hypothesized Effect of Chronic this compound
Receptor PhosphorylationIncreasedNo change / Blocked
β-Arrestin RecruitmentIncreasedNo change / Blocked
Receptor InternalizationIncreasedNo change / Blocked
Receptor SensitivityDecreased (Desensitization)Maintained or Potentially Increased
Surface Receptor DensityDecreased (Downregulation)Maintained or Potentially Increased
Receptor RecyclingActivated upon internalizationNot applicable (as internalization is blocked)

Future investigations should focus on quantifying these parameters in relevant cell models under prolonged exposure to this compound. Key studies would involve measuring surface TSHR levels, assessing the receptor's sensitivity to agonist challenge after long-term antagonist washout, and monitoring the localization of the receptor to confirm its retention at the plasma membrane. These translational insights are essential for predicting the clinical behavior of this compound and establishing its potential for long-term therapeutic use. endocrinologiapediatrica.org

Q & A

Q. What experimental techniques are recommended for validating the molecular structure of TSHR-NAM-S37a?

To confirm the molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation. Ensure purity via high-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) or diode array detection (DAD) .

Q. How should researchers design initial dose-response experiments for this compound in cellular assays?

Use a logarithmic dilution series (e.g., 1 nM–100 µM) to capture the full dynamic range. Include positive controls (e.g., known agonists/antagonists of the target receptor) and vehicle controls. Replicate experiments across at least three biological replicates to account for variability. Statistical analysis should include IC₅₀/EC₅₀ calculations using nonlinear regression models .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?

Document all synthesis steps meticulously, including solvent purity, reaction temperatures, catalysts, and purification methods (e.g., column chromatography gradients). Characterize intermediates via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR). Adhere to IUPAC naming conventions and report yield percentages with error margins .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies of this compound?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) profiling to assess bioavailability, metabolic stability, and tissue distribution. Compare in vitro assay conditions (e.g., protein binding, pH) to in vivo environments. Use statistical tools like Bland-Altman plots or meta-analysis to quantify discrepancies and identify confounding variables (e.g., off-target effects) .

Q. What strategies optimize this compound’s selectivity for its target receptor amid homologous protein families?

Perform computational docking studies to map binding interactions and identify key residues. Validate hypotheses via site-directed mutagenesis of the receptor. Use competitive binding assays with labeled ligands (e.g., radioligands or fluorescent probes) to quantify selectivity indices .

Q. How should researchers design a multi-omics approach to study this compound’s systemic effects?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets. Apply bioinformatics pipelines (e.g., weighted gene co-expression network analysis) to identify pathways modulated by the compound. Validate findings using CRISPR-Cas9 knockout models or pharmacological inhibitors .

Q. What methodologies are recommended for analyzing this compound’s long-term stability under varying storage conditions?

Conduct accelerated stability studies at elevated temperatures (40°C ± 2°C) and humidity (75% ± 5%) over 1–6 months. Monitor degradation products via HPLC-MS and quantify active ingredient loss using validated calibration curves. Apply Arrhenius equation kinetics to predict shelf-life .

Methodological Guidelines for Data Interpretation

  • Handling Outliers : Use Grubbs’ test or Dixon’s Q-test to identify statistical outliers. Justify exclusion criteria in the Methods section .
  • Cross-Validation : For computational models (e.g., QSAR), apply k-fold cross-validation to prevent overfitting .
  • Literature Review : Systematically catalog prior findings using tools like Zotero or EndNote. Highlight gaps using PRISMA frameworks for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TSHR-NAM-S37a
Reactant of Route 2
TSHR-NAM-S37a

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.